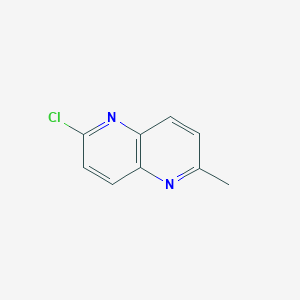

2-Chloro-6-methyl-1,5-naphthyridine

Description

BenchChem offers high-quality 2-Chloro-6-methyl-1,5-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-methyl-1,5-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-methyl-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-2-3-8-7(11-6)4-5-9(10)12-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSSCIABGWUPBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456876 | |

| Record name | 2-chloro-6-methyl-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764717-61-5 | |

| Record name | 2-Chloro-6-methyl-1,5-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764717-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-6-methyl-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold

An In-depth Technical Guide to the Core Properties of 2-Chloro-6-methyl-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of 2-Chloro-6-methyl-1,5-naphthyridine, a key heterocyclic building block. As a Senior Application Scientist, my objective is to present not just the fundamental data but also the scientific reasoning behind its synthesis, reactivity, and application, ensuring this document serves as a practical and authoritative resource for professionals in the field.

The 1,5-naphthyridine ring system, a nitrogen-containing heterocyclic scaffold, is of considerable interest in medicinal chemistry.[1] These structures are recognized for a wide array of biological activities, including antiproliferative, antibacterial, and anti-inflammatory properties.[2][3][4] Within this class, 2-Chloro-6-methyl-1,5-naphthyridine emerges as a particularly valuable synthetic intermediate. Its strategic importance lies in the reactive chloro substituent, which serves as a versatile handle for introducing diverse functional groups, thereby enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships in drug discovery programs.[1][5]

Core Physicochemical Properties

The fundamental properties of 2-Chloro-6-methyl-1,5-naphthyridine are summarized below. This data provides the baseline for its handling, storage, and use in quantitative chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 764717-61-5 | [5][6][7] |

| Molecular Formula | C₉H₇ClN₂ | [5] |

| Molecular Weight | 178.62 g/mol | [5][6] |

| Physical Form | Solid | [6] |

| Purity | Typically ≥95% | [5][6] |

| Storage | 2-8°C, store under inert gas | [5][6] |

| InChI Key | DWSSCIABGWUPBY-UHFFFAOYSA-N | [6] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of 2-Chloro-6-methyl-1,5-naphthyridine is most effectively achieved via the chlorination of its corresponding hydroxyl precursor, 6-methyl-1,5-naphthyridin-2(1H)-one. This transformation is a cornerstone reaction in naphthyridine chemistry, converting a relatively inert hydroxyl/oxo group into a highly reactive chloro group, which is an excellent leaving group for subsequent nucleophilic substitution and cross-coupling reactions.[1]

Causality of the Synthetic Strategy

The choice of a chlorinating agent like phosphorus oxychloride (POCl₃) is deliberate. The oxygen atom of the naphthyridinone tautomer acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate. The subsequent elimination, often facilitated by a base or heat, expels a dichlorophosphate anion and introduces the chlorine atom onto the ring, yielding the desired 2-chloro derivative. This two-step process (precursor synthesis followed by chlorination) is a reliable and scalable method for producing halo-1,5-naphthyridines.[1][8]

Caption: Synthetic workflow for 2-Chloro-6-methyl-1,5-naphthyridine.

Experimental Protocol: Chlorination of 6-Methyl-1,5-naphthyridin-2-ol

This protocol is a representative procedure based on established methods for the chlorination of hydroxypyridines and related heterocycles.[1][8]

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 6-methyl-1,5-naphthyridin-2-ol (1 equivalent).

-

Reaction Setup: Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask at room temperature under a nitrogen atmosphere. Note: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.

-

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-Chloro-6-methyl-1,5-naphthyridine.

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-Chloro-6-methyl-1,5-naphthyridine is dominated by the reactivity of its C2-chloro substituent. This position is activated towards two principal classes of transformations that are fundamental to modern medicinal chemistry.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the ring nitrogens makes the chloro-position susceptible to attack by nucleophiles. This allows for the direct introduction of amines, alcohols, and thiols, providing straightforward access to a wide range of derivatives.[1][2]

-

Metal-Catalyzed Cross-Coupling: The C-Cl bond serves as an excellent handle for palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings enable the formation of C-C, C-N, and C-O bonds, allowing for the attachment of aryl, heteroaryl, alkyl, and amino groups with high efficiency and regioselectivity.[9]

Caption: Key reactivity pathways of 2-Chloro-6-methyl-1,5-naphthyridine.

Expected Spectroscopic Signatures

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the naphthyridine core. A sharp singlet in the upfield region (around 2.5 ppm) would correspond to the methyl (CH₃) group protons. The coupling constants between adjacent aromatic protons would be characteristic of the pyridine ring system.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The methyl carbon will appear at the high-field end of the spectrum (around 20 ppm). The aromatic carbons will resonate in the typical 110-160 ppm range, with the carbon atom bearing the chlorine (C2) being significantly influenced by the halogen's electronic effect.

-

Mass Spectrometry: The mass spectrum (electron ionization, EI) would show a molecular ion peak (M⁺) at m/z 178. A characteristic isotopic pattern for the presence of one chlorine atom, a peak at M+2 with approximately one-third the intensity of the M⁺ peak, would be a definitive feature.

Applications in Research and Development

The utility of 2-Chloro-6-methyl-1,5-naphthyridine is centered on its role as a versatile building block.

-

Pharmaceutical Intermediates: It is employed in the synthesis of compounds targeting a range of therapeutic areas, including neurological and cardiovascular disorders.[5] Its structure is valuable for creating potential enzyme inhibitors and receptor modulators.[5]

-

Complex Heterocyclic Frameworks: Beyond direct drug analogues, it is used in academic and industrial research to construct novel, complex heterocyclic systems for evaluation in medicinal chemistry and material science.[5][10]

-

Agrochemicals: The naphthyridine scaffold has also found application in the development of pesticides and herbicides, where this chloro-intermediate can serve as a starting point for new active ingredients.[5]

Safety, Handling, and Storage

Proper handling is essential for ensuring laboratory safety and maintaining the integrity of the compound.

-

Hazard Identification: The compound is classified with the GHS07 pictogram, indicating it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[6]

-

Precautionary Measures: Standard laboratory precautions should be taken, including wearing gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid breathing dust.[6]

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and atmospheric components.[5][6]

Conclusion

2-Chloro-6-methyl-1,5-naphthyridine is more than just a chemical reagent; it is a strategic tool for chemical innovation. Its well-defined physicochemical properties, predictable synthesis, and versatile reactivity make it an indispensable building block for researchers aiming to develop novel pharmaceuticals, agrochemicals, and materials. Understanding its core properties and the chemical principles governing its use is paramount to leveraging its full potential in research and development.

References

-

MySkinRecipes. 2-Chloro-6-methyl-1,5-naphthyridine. Available from: [Link]

-

Paudyal, R. et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. Available from: [Link]

-

Chemsrc. 2-Methyl-1,5-naphthyridine | CAS#:7675-32-3. Available from: [Link]

-

DiVA portal. Naphthyridine Based Molecular Switches. Available from: [Link]

-

MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]

-

Mohammed, S., & Ali Maher, K. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. Available from: [Link]

-

Encyclopedia.pub. Fused 1,5-naphthyridines. Available from: [Link]

-

ResearchGate. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]

-

PubMed Central (PMC). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Available from: [Link]

- Google Patents. CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound.

-

Liu, Y. et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(11), 13098-13107. Available from: [Link]

-

ACS Publications. Site-Selective Dehydroxy-Chlorination of Secondary Alcohols in Unprotected Glycosides. Available from: [Link]

-

Wiley Online Library. The Naphthyridines. Available from: [Link]

-

ACS Publications. Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Available from: [Link]

-

PubChem. 1,5-Naphthyridine. Available from: [Link]

-

BAC-LAC. Syntheses and Spectra of Naphthyridines. Available from: [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. Available from: [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 2-Chloro-6-methyl-1,5-naphthyridine [myskinrecipes.com]

- 6. 2-Chloro-6-methyl-1,5-naphthyridine | 764717-61-5 [sigmaaldrich.com]

- 7. 2-Chloro-6-methyl-1,5-naphthyridine | 764717-61-5 [sigmaaldrich.com]

- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Chloro-6-methyl-1,5-naphthyridine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Significance of the 1,5-Naphthyridine Core

The 1,5-naphthyridine scaffold, a privileged heterocyclic motif, stands as a cornerstone in modern medicinal chemistry. Its rigid, planar structure, punctuated by two nitrogen atoms, provides an exquisite framework for designing molecules with high affinity and selectivity for a diverse array of biological targets. This guide focuses on a key derivative, 2-Chloro-6-methyl-1,5-naphthyridine, a versatile intermediate and a building block for potent, biologically active compounds. As Senior Application Scientists, our goal is to not only present the known facts but to illuminate the causal relationships behind the experimental methodologies and to provide a trustworthy, self-validating resource for researchers in the field. This document will delve into the synthesis, physicochemical properties, and the significant therapeutic potential of this compound, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties & Structural Elucidation

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.

Core Chemical Structure

The foundational structure of 2-Chloro-6-methyl-1,5-naphthyridine is a bicyclic heteroaromatic system with the following key features:

-

1,5-Naphthyridine Core: Two fused pyridine rings, with nitrogen atoms at positions 1 and 5. This arrangement influences the electron distribution and basicity of the molecule.

-

Chloro Group at C2: The chlorine atom at the 2-position is a key functional handle. It serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of substituents.

-

Methyl Group at C6: The methyl group at the 6-position can influence the molecule's solubility, lipophilicity, and metabolic stability. It can also provide a point for further chemical modification.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂ | [1] |

| Molecular Weight | 178.62 g/mol | [1] |

| CAS Number | 764717-61-5 | [1] |

| Appearance | Solid | |

| Storage | 2-8°C under inert atmosphere | [1] |

Spectroscopic Characterization (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core and the methyl protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of their positions on the electron-deficient heterocyclic system. The methyl group would likely appear as a singlet in the upfield region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms. The carbon atom attached to the chlorine (C2) would be significantly influenced, and its chemical shift would be a key diagnostic peak. The carbons of the naphthyridine core will appear in the aromatic region, with their specific shifts dependent on the nitrogen atoms' positions and the substituents.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The presence of a chlorine atom would be evident from the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations within the aromatic rings.

Synthesis of 2-Chloro-6-methyl-1,5-naphthyridine: A Step-by-Step Methodology

The synthesis of 2-Chloro-6-methyl-1,5-naphthyridine is a multi-step process that requires careful control of reaction conditions. The most common and logical synthetic route involves the construction of the 1,5-naphthyridine core followed by chlorination.

Synthesis of the Precursor: 2-Hydroxy-6-methyl-1,5-naphthyridine

The synthesis of the hydroxy precursor is a critical first step. A plausible and referenced method involves a cyclization reaction starting from a substituted aminopyridine.[2]

Reaction Principle: This synthesis is a variation of the Skraup reaction, a classic method for synthesizing quinolines and related heterocyclic systems. It involves the reaction of an aromatic amine with a carbonyl compound, typically in the presence of an acid catalyst and an oxidizing agent.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methoxy-3-aminopyridine.

-

Reaction Setup: To the flask, add an appropriate carbonyl compound (e.g., acrolein or a suitable equivalent) and an acid catalyst (e.g., sulfuric acid). An oxidizing agent is also typically required.

-

Reaction Execution: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto ice. Neutralize the solution with a base (e.g., sodium hydroxide) until a precipitate forms.

-

Purification: Collect the crude 2-hydroxy-6-methyl-1,5-naphthyridine by filtration, wash it with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Chlorination of 2-Hydroxy-6-methyl-1,5-naphthyridine

The conversion of the hydroxyl group to a chloro group is a standard transformation in heterocyclic chemistry, often achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[2]

Reaction Principle: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃. A series of elimination and substitution steps, driven by the formation of a stable phosphate byproduct, results in the replacement of the hydroxyl group with a chlorine atom.

Experimental Protocol:

-

Reactant Setup: In a fume hood, carefully add 2-hydroxy-6-methyl-1,5-naphthyridine to a flask containing phosphorus oxychloride (POCl₃). This reaction is often performed neat or in a high-boiling inert solvent.

-

Reaction Execution: Heat the reaction mixture to reflux for a specified period. The reaction progress should be monitored by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water. This step is highly exothermic and should be performed with caution.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or ammonia solution) until the product precipitates. Extract the aqueous layer with an organic solvent such as dichloromethane or chloroform.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-Chloro-6-methyl-1,5-naphthyridine can be purified by column chromatography on silica gel or by recrystallization.

Diagram of the Synthetic Workflow:

Caption: Proposed mechanism of action for ALK5 inhibitors derived from 2-Chloro-6-methyl-1,5-naphthyridine.

Potential as Anticancer and Antimicrobial Agents

Beyond ALK5 inhibition, the 1,5-naphthyridine scaffold has been explored for a broader range of therapeutic applications. Derivatives have shown promise as topoisomerase I inhibitors, which are effective anticancer agents. [3]Furthermore, the structural similarity of naphthyridines to quinolone antibiotics suggests their potential as antimicrobial agents. The chloro-substituent in 2-Chloro-6-methyl-1,5-naphthyridine provides a convenient point of diversification to explore these other biological activities.

Future Directions and Conclusion

2-Chloro-6-methyl-1,5-naphthyridine is a molecule of significant interest to the medicinal chemistry community. Its straightforward, albeit multi-step, synthesis and the reactivity of its chloro-substituent make it an invaluable building block for creating libraries of novel compounds. The strong evidence linking the 1,5-naphthyridine core to potent ALK5 inhibition provides a clear and compelling rationale for its use in the development of new therapies for cancer and fibrosis.

Future research should focus on a number of key areas:

-

Optimization of Synthesis: Developing more efficient and scalable synthetic routes to 2-Chloro-6-methyl-1,5-naphthyridine and its precursors will be crucial for its wider application.

-

Library Synthesis and SAR Studies: The synthesis of a diverse library of compounds by reacting 2-Chloro-6-methyl-1,5-naphthyridine with various nucleophiles will enable detailed structure-activity relationship (SAR) studies. This will be essential for identifying derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Exploration of Other Biological Targets: While ALK5 is a promising target, the therapeutic potential of 2-Chloro-6-methyl-1,5-naphthyridine derivatives against other kinases and biological targets should be systematically explored.

References

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). Molecules. [Link]

-

2-Chloro-6-methyl-1,5-naphthyridine. MySkinRecipes. [Link]

-

Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). Indian Journal of Heterocyclic Chemistry. [Link]

-

Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. (2004). Journal of Medicinal Chemistry. [Link]

-

Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. (2015). Current Medicinal Chemistry. [Link]

-

Naphthyridine Based Molecular Switches. DiVA portal. [Link]

-

Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2021). Molecules. [Link]

Sources

An In-depth Technical Guide to 2-Chloro-6-methyl-1,5-naphthyridine: Synthesis, Characterization, and Application in Kinase Inhibitor Scaffolding

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-methyl-1,5-naphthyridine, a pivotal heterocyclic building block in contemporary drug discovery and development. The document elucidates the strategic importance of this scaffold, detailing its synthesis, spectroscopic characterization, and critical role as a precursor in the generation of potent kinase inhibitors. A particular focus is placed on its application in the synthesis of the clinical-stage multi-kinase inhibitor, Pamufetinib (TAS-115), highlighting the mechanistic rationale for its use. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering both foundational knowledge and actionable protocols.

Introduction: The Strategic Value of the 1,5-Naphthyridine Core

The 1,5-naphthyridine skeleton, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and the specific arrangement of nitrogen atoms provide a unique three-dimensional array of hydrogen bond donors and acceptors, as well as sites for further functionalization. These characteristics make 1,5-naphthyridine derivatives ideal candidates for interaction with a wide range of biological targets, including enzymes and receptors.[2]

Among the various substituted 1,5-naphthyridines, 2-Chloro-6-methyl-1,5-naphthyridine (CAS No. 764717-61-5) has emerged as a particularly valuable intermediate.[3] The presence of a chloro group at the 2-position offers a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of diverse functionalities. The methyl group at the 6-position can influence the molecule's solubility, metabolic stability, and steric interactions with target proteins. This guide will delve into the essential technical aspects of this important molecule.

Physicochemical and Safety Data

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a research setting.

| Property | Value | Reference |

| IUPAC Name | 2-Chloro-6-methyl-1,5-naphthyridine | [3] |

| CAS Number | 764717-61-5 | [3] |

| Molecular Formula | C₉H₇ClN₂ | |

| Molecular Weight | 178.62 g/mol | |

| Physical Form | Solid | [3] |

| Storage | 2-8°C, under inert gas | [3] |

| Purity | ≥95% | |

| InChI Key | DWSSCIABGWUPBY-UHFFFAOYSA-N | [3] |

Safety Information: 2-Chloro-6-methyl-1,5-naphthyridine is classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 2-Chloro-6-methyl-1,5-naphthyridine: A Two-Step Approach

The synthesis of 2-Chloro-6-methyl-1,5-naphthyridine is typically achieved through a two-step process, commencing with the construction of the corresponding 2-hydroxy-1,5-naphthyridine core, followed by a chlorination reaction. This approach is favored for its reliability and scalability.

Step 1: Synthesis of 6-Methyl-1,5-naphthyridin-2(1H)-one (2-Hydroxy-6-methyl-1,5-naphthyridine)

The construction of the 6-methyl-1,5-naphthyridin-2(1H)-one scaffold can be accomplished via a modified Skraup synthesis or a condensation reaction involving a suitably substituted aminopyridine. A common route involves the reaction of 3-amino-6-methylpyridine with an appropriate three-carbon synthon.

Experimental Protocol: Synthesis of 6-Methyl-1,5-naphthyridin-2(1H)-one

-

Reactants:

-

3-Amino-6-methylpyridine

-

Diethyl malonate

-

Sodium ethoxide

-

Dowtherm A (eutectic mixture of diphenyl ether and biphenyl)

-

-

Procedure:

-

To a solution of sodium ethoxide in ethanol, add 3-amino-6-methylpyridine and diethyl malonate.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid) to precipitate the intermediate.

-

Filter, wash the solid with water and ethanol, and dry to obtain the intermediate.

-

Add the intermediate to Dowtherm A and heat to a high temperature (typically 250-260 °C) for 1-2 hours to effect cyclization.

-

Cool the reaction mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate the product.

-

Filter the solid, wash with hexane, and dry under vacuum to yield 6-methyl-1,5-naphthyridin-2(1H)-one.

-

Step 2: Chlorination of 6-Methyl-1,5-naphthyridin-2(1H)-one

The conversion of the 2-hydroxy functionality to a chloro group is a critical step, rendering the molecule susceptible to nucleophilic attack. This transformation is most effectively achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[4]

Experimental Protocol: Synthesis of 2-Chloro-6-methyl-1,5-naphthyridine

-

Reactants:

-

6-Methyl-1,5-naphthyridin-2(1H)-one

-

Phosphorus oxychloride (POCl₃)

-

Optional: A catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline)

-

-

Procedure:

-

In a fume hood, carefully add 6-methyl-1,5-naphthyridin-2(1H)-one to an excess of phosphorus oxychloride.

-

If desired, add a catalytic amount of N,N-dimethylaniline.

-

Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed with extreme care.

-

Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a basic pH is achieved.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 2-Chloro-6-methyl-1,5-naphthyridine.

-

Caption: Synthetic workflow for 2-Chloro-6-methyl-1,5-naphthyridine.

Spectroscopic Characterization

The structural elucidation of 2-Chloro-6-methyl-1,5-naphthyridine is confirmed through a combination of spectroscopic techniques. Below are the expected characteristic signals.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Aromatic Protons: The ¹H NMR spectrum will exhibit distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the naphthyridine core. The coupling patterns (doublets, triplets, or doublets of doublets) and coupling constants (J values) will be indicative of the proton-proton relationships within the two pyridine rings.

-

Methyl Protons: A singlet in the upfield region (typically δ 2.5-3.0 ppm) will correspond to the three protons of the methyl group at the 6-position.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Aromatic Carbons: The ¹³C NMR spectrum will show signals for the nine carbon atoms of the naphthyridine ring. The carbon atom attached to the chlorine (C-2) will be significantly deshielded. The quaternary carbons and the protonated carbons will be distinguishable by their chemical shifts and through the use of DEPT (Distortionless Enhancement by Polarization Transfer) experiments.

-

Methyl Carbon: A signal in the aliphatic region (typically δ 20-25 ppm) will correspond to the carbon of the methyl group.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretching |

| ~2950-2850 | Aliphatic C-H stretching (methyl group) |

| ~1600-1450 | C=C and C=N stretching vibrations of the aromatic rings |

| ~1400-1350 | C-H bending (methyl group) |

| ~850-750 | C-Cl stretching |

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z 178 and an M+2 peak at m/z 180 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Applications in Drug Development: The Case of Pamufetinib (TAS-115)

The utility of 2-Chloro-6-methyl-1,5-naphthyridine as a strategic building block is exemplified by its use in the synthesis of Pamufetinib (TAS-115), a potent, orally available, dual inhibitor of hepatocyte growth factor receptor (c-MET) and vascular endothelial growth factor receptors (VEGFRs).[3][4]

Rationale for Targeting c-MET and VEGFR

-

c-MET Signaling: The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, invasion, and angiogenesis.[5] Aberrant c-MET signaling is implicated in the development and progression of numerous human cancers, making it a prime target for therapeutic intervention.[4]

-

VEGFR Signaling: The VEGF/VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Inhibition of this pathway can starve tumors of their blood supply, thereby impeding their growth.

-

Dual Inhibition Strategy: The simultaneous inhibition of both c-MET and VEGFR pathways offers a synergistic approach to cancer therapy, addressing both tumor cell proliferation and the tumor microenvironment.[4]

Synthesis of Pamufetinib (TAS-115) from 2-Chloro-6-methyl-1,5-naphthyridine

The synthesis of Pamufetinib involves a key nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position of 2-Chloro-6-methyl-1,5-naphthyridine is displaced by an appropriate amine-containing side chain.

Caption: Synthesis of Pamufetinib from 2-Chloro-6-methyl-1,5-naphthyridine.

Mechanism of Action of Pamufetinib (TAS-115)

Pamufetinib functions as an ATP-competitive inhibitor of both c-MET and VEGFR kinases.[5] By binding to the ATP-binding pocket of these enzymes, it prevents their autophosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways.[6] This leads to the inhibition of tumor cell proliferation, survival, and angiogenesis.[6][7] Clinical studies have demonstrated the anti-tumor activity and manageable safety profile of TAS-115 in patients with advanced solid tumors.[5]

Conclusion

2-Chloro-6-methyl-1,5-naphthyridine is a high-value chemical intermediate with significant applications in the field of drug discovery. Its well-defined synthesis, amenable reactivity, and the proven success of its derivatives in clinical development underscore its importance for medicinal chemists. This guide has provided a comprehensive overview of its synthesis, characterization, and a key application, offering a valuable resource for researchers aiming to leverage this versatile scaffold in the design and synthesis of novel therapeutic agents.

References

-

MySkinRecipes. 2-Chloro-6-methyl-1,5-naphthyridine. Available from: [Link]

-

Patsnap Synapse. Harnessing the Therapeutic Potential of TAS-115: A Dual c-Met and VEGFRs Inhibitor with Enhanced Safety Profile. 2024. Available from: [Link]

-

Doi T, et al. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Cancer Sci. 2019;110(12):3844-3854. Available from: [Link]

-

Naka N, et al. Therapeutic potential of TAS-115 via c-MET and PDGFRα signal inhibition for synovial sarcoma. BMC Cancer. 2017;17(1):343. Available from: [Link]

-

PubMed. Therapeutic potential of TAS-115 via c-MET and PDGFRα signal inhibition for synovial sarcoma. 2017. Available from: [Link]

-

DiVA portal. Naphthyridine Based Molecular Switches. Available from: [Link]

-

SciSpace. Synthesis, Spectroscopic Characterization, and X-ray Analysis of 2-Chloro-3-(phenylamino)-1,4-naphthoquinone Derivatives. 2022. Available from: [Link]

-

Fuertes M, et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. 2020;25(14):3252. Available from: [Link]

- Google Patents. Method for preparing poly-substituted 1, 5-naphthyridine compound. 2011.

- Brown, D.J. The Naphthyridines. In The Chemistry of Heterocyclic Compounds; John Wiley & Sons, Inc.: 2008.

-

ResearchGate. FTIR Spectrum of 2-chloro-6-methyl Pyridine. 2020. Available from: [Link]

-

Indian Institute of Science Education and Research Pune. Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1,5-a]-1,8-naphthyridine Derivatives through a Facile One-Pot Process. Available from: [Link]

-

Onnis, V., et al. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. 2021;26(3):733. Available from: [Link]

-

PubMed. Design and synthesis of 8-hydroxy-[7]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. 2003. Available from: [Link]

-

PubMed. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. 2015. Available from: [Link]

-

Wang, S., et al. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. J Med Chem. 2017;60(11):4649-4667. Available from: [Link]

-

Lombardo, L. J., et al. Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. J Med Chem. 2004;47(27):6658-61. Available from: [Link]

-

MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. 2020. Available from: [Link]

-

ResearchGate. Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-N. 2016. Available from: [Link]

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Harnessing the Therapeutic Potential of TAS-115: A Dual c-Met and VEGFRs Inhibitor with Enhanced Safety Profile [synapse.patsnap.com]

- 5. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of TAS-115 via c-MET and PDGFRα signal inhibition for synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic potential of TAS-115 via c-MET and PDGFRα signal inhibition for synovial sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-6-methyl-1,5-naphthyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-methyl-1,5-naphthyridine, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document details its physicochemical properties, outlines a plausible synthetic pathway based on established chemical principles, and explores its applications as a crucial intermediate in the development of pharmacologically active agents, particularly kinase inhibitors. This guide is intended to serve as a valuable resource for researchers engaged in drug discovery and the synthesis of complex molecular architectures.

Introduction

2-Chloro-6-methyl-1,5-naphthyridine is a substituted diazanaphthalene derivative that has garnered significant interest in the field of medicinal chemistry. The 1,5-naphthyridine scaffold is recognized as a privileged structure, appearing in a multitude of biologically active compounds. The presence of a chloro substituent at the 2-position provides a reactive handle for a variety of cross-coupling and nucleophilic substitution reactions, making it an exceptionally versatile intermediate for the synthesis of diverse compound libraries. The methyl group at the 6-position can also influence the molecule's steric and electronic properties, which can be crucial for its interaction with biological targets. This guide will delve into the essential technical aspects of this compound, providing a foundational understanding for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Chloro-6-methyl-1,5-naphthyridine is paramount for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇ClN₂ | [1] |

| Molecular Weight | 178.62 g/mol | [1] |

| CAS Number | 764717-61-5 | |

| Appearance | Solid | |

| Purity | ≥95% (typical) | [1] |

| Storage Conditions | 2-8°C, under inert gas | [1] |

Synthesis of 2-Chloro-6-methyl-1,5-naphthyridine

A definitive, step-by-step synthesis protocol for 2-Chloro-6-methyl-1,5-naphthyridine is not explicitly detailed in a single peer-reviewed source. However, based on established synthetic strategies for 1,5-naphthyridine derivatives, a plausible and logical two-step synthesis can be proposed. This process involves the initial formation of a hydroxy-naphthyridine intermediate, followed by a chlorination step.

Plausible Synthetic Pathway

The synthesis likely proceeds via the formation of 2-hydroxy-6-methyl-1,5-naphthyridine from 3-amino-6-methylpyridine, followed by chlorination.

Caption: Plausible two-step synthesis of 2-Chloro-6-methyl-1,5-naphthyridine.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Hydroxy-6-methyl-1,5-naphthyridine

This step is a variation of the Conrad-Limpach-Knorr quinoline synthesis, adapted for naphthyridines.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-amino-6-methylpyridine and a slight excess of diethyl malonate.

-

Heating: Heat the mixture at a temperature sufficient to initiate condensation and cyclization. This is often carried out at high temperatures, potentially using a high-boiling solvent like Dowtherm A (a mixture of diphenyl ether and biphenyl).

-

Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled, and the solid product is collected by filtration. The crude product is then washed with a suitable solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and byproducts.

-

Purification: The crude 2-hydroxy-6-methyl-1,5-naphthyridine can be purified by recrystallization from an appropriate solvent.

Step 2: Synthesis of 2-Chloro-6-methyl-1,5-naphthyridine

This is a standard chlorination reaction for converting a hydroxyl group on a heteroaromatic ring to a chloro group.

-

Reaction Setup: In a fume hood, suspend 2-hydroxy-6-methyl-1,5-naphthyridine in an excess of phosphorus oxychloride (POCl₃).

-

Heating: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Carefully quench the reaction mixture by slowly pouring it onto crushed ice. The acidic solution is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

-

Extraction and Purification: The solid product is collected by filtration, or if it separates as an oil, it is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 2-Chloro-6-methyl-1,5-naphthyridine can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the naphthyridine core and a singlet for the methyl group protons. The chemical shifts and coupling constants would be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display signals for the nine carbon atoms in the molecule, with the chemical shifts influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine atom.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 178 and an M+2 peak at m/z 180 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the naphthyridine ring, and a C-Cl stretching vibration.

Applications in Research and Development

2-Chloro-6-methyl-1,5-naphthyridine is a valuable intermediate in the synthesis of a variety of target molecules, primarily in the pharmaceutical and agrochemical industries.

Intermediate in Pharmaceutical Synthesis

The primary application of this compound is as a building block for the synthesis of potential drug candidates. The 1,5-naphthyridine core is a key pharmacophore in many kinase inhibitors, which are a major class of drugs used in cancer therapy. The chloro group at the 2-position is readily displaced by nucleophiles, such as amines, in reactions like the Buchwald-Hartwig amination or classical nucleophilic aromatic substitution (SNAr). This allows for the introduction of various side chains, which is a common strategy in drug discovery to optimize the potency and selectivity of a lead compound.

Caption: General scheme for the application of 2-Chloro-6-methyl-1,5-naphthyridine in the synthesis of kinase inhibitors.

Agrochemical Development

The naphthyridine scaffold is also found in some agrochemicals. 2-Chloro-6-methyl-1,5-naphthyridine can be used as a starting material to synthesize novel herbicides and pesticides. The derivatization of the naphthyridine core allows for the fine-tuning of the biological activity and selectivity of the final product.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 2-Chloro-6-methyl-1,5-naphthyridine.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Storage: Store in a cool, dry place away from incompatible materials, under an inert atmosphere.

Conclusion

References

-

Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available from: [Link]

-

MySkinRecipes. (n.d.). 2-Chloro-6-methyl-1,5-naphthyridine. Retrieved from [Link]

- Google Patents. (2009). CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound.

Sources

An In-depth Technical Guide to 2-Chloro-6-methyl-1,5-naphthyridine: Properties, Synthesis, and Applications

Introduction: The 1,5-naphthyridine scaffold is a prominent heterocyclic motif classified as a "privileged structure" in medicinal chemistry.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent pharmacophore capable of engaging in various biological interactions. Within this important class of compounds, 2-Chloro-6-methyl-1,5-naphthyridine (CAS No. 764717-61-5) serves as a critical and versatile building block for the synthesis of more complex molecules.[3] The strategic placement of a reactive chlorine atom at the 2-position and a methyl group at the 6-position provides synthetic chemists with a powerful tool for developing novel therapeutic agents and functional materials.[3][4][5]

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Chloro-6-methyl-1,5-naphthyridine, its synthesis, reactivity profile, and key applications, with a focus on its utility for researchers in drug discovery and organic synthesis.

Physicochemical Properties

2-Chloro-6-methyl-1,5-naphthyridine is typically supplied as a solid. Its fundamental properties are summarized below. Careful handling and storage are essential to maintain its integrity. It should be stored at 2-8°C under an inert atmosphere to prevent degradation.[3]

| Property | Value | Source(s) |

| CAS Number | 764717-61-5 | |

| Molecular Formula | C₉H₇ClN₂ | [3] |

| Molecular Weight | 178.62 g/mol | [3] |

| Physical Form | Solid | |

| Purity | ≥95% | [3] |

| Storage Temperature | 2-8°C, under inert gas | [3] |

| InChI Key | DWSSCIABGWUPBY-UHFFFAOYSA-N |

Molecular Structure

The structure of 2-Chloro-6-methyl-1,5-naphthyridine features a fused bicyclic system of two pyridine rings. The chlorine atom is positioned at C2, an electron-deficient carbon, which is key to its reactivity. The methyl group is at C6.

Caption: Chemical structure of 2-Chloro-6-methyl-1,5-naphthyridine.

Synthesis and Reactivity

The synthetic utility of 2-Chloro-6-methyl-1,5-naphthyridine is primarily derived from the reactivity of the C2-chloro substituent, which acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.

Representative Synthesis

While various methods exist for constructing the 1,5-naphthyridine core, a common and logical pathway to 2-chloro derivatives involves the chlorination of a corresponding naphthyridinone precursor.[5] This two-step approach ensures regioselective introduction of the chloro group.

Step 1: Skraup-type Cyclization to form 6-methyl-1,5-naphthyridin-2(1H)-one. The synthesis often begins with a Skraup reaction, a classic method for quinoline and naphthyridine synthesis.[4] In this case, an appropriately substituted 3-aminopyridine, such as 3-amino-6-methylpyridine (3-amino-β-picoline), is reacted with a glycerol equivalent in the presence of an oxidizing agent and a dehydrating agent like sulfuric acid to construct the second ring. A related approach involves reacting the aminopyridine with an α,β-unsaturated carbonyl compound.

Step 2: Chlorination of the Naphthyridinone. The resulting 6-methyl-1,5-naphthyridin-2(1H)-one is then treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to convert the hydroxyl/keto group into the desired chloro group at the 2-position.[5]

Caption: General synthetic workflow for 2-Chloro-6-methyl-1,5-naphthyridine.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the ring nitrogens makes the C2 position highly electrophilic and susceptible to attack by nucleophiles. This allows for the facile displacement of the chloride ion, making it a cornerstone reaction for diversifying the 1,5-naphthyridine scaffold.

Key transformations include:

-

Amination: Reaction with primary or secondary amines, often catalyzed by palladium complexes (e.g., Buchwald-Hartwig amination), yields 2-amino-1,5-naphthyridine derivatives.[5] These are crucial for developing kinase inhibitors and other receptor-targeting molecules.

-

Alkoxylation/Aryloxylation: Treatment with alkoxides (e.g., sodium methoxide) or phenoxides displaces the chlorine to form ethers.[5]

-

Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon bonds, enabling the synthesis of complex biaryl or acetylenic structures.

Caption: Key nucleophilic substitution reactions at the C2 position.

Spectral Characterization Insights

-

¹H NMR: The proton spectrum would show distinct aromatic signals. The protons on the pyridine ring bearing the chlorine atom would be shifted downfield compared to the unsubstituted parent compound due to the electron-withdrawing effect of the halogen. The methyl group would appear as a singlet in the aliphatic region (~2.4-2.6 ppm).

-

¹³C NMR: The carbon spectrum would be highly informative. The carbon directly attached to the chlorine (C2) would be significantly shifted and its intensity might be reduced. The parent 1,5-naphthyridine shows signals around 151, 143, 137, and 124 ppm.[6] The presence of the chloro and methyl groups would cause predictable shifts in the carbon signals of the bicyclic system.

-

Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak (M⁺) at m/z 178. A prominent M+2 peak at m/z 180 with approximately one-third the intensity of the M⁺ peak would be observed, which is the classic isotopic signature for a molecule containing one chlorine atom.

Applications in Research and Development

2-Chloro-6-methyl-1,5-naphthyridine is not typically an end-product but rather a high-value intermediate. Its primary application lies in serving as a foundational scaffold for building a diverse library of compounds for screening and development.

-

Pharmaceutical Synthesis: It is a key building block for compounds targeting a range of diseases, including neurological and cardiovascular disorders.[3] The 1,5-naphthyridine core is found in various biologically active molecules, including enzyme inhibitors and receptor modulators.[1][3]

-

Organic and Materials Chemistry: Beyond medicine, this intermediate is used to construct complex heterocyclic frameworks for applications in materials science, such as the development of organic light-emitting diodes (OLEDs) or sensors.[4]

-

Agrochemicals: The naphthyridine core is also explored in the development of next-generation pesticides and herbicides.[3]

Safety and Handling

As a reactive chemical intermediate, 2-Chloro-6-methyl-1,5-naphthyridine must be handled with appropriate care in a laboratory setting.

GHS Hazard Classification: Warning

-

Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

Handling Recommendations:

-

Use only in a well-ventilated area, preferably a fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[9][10]

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.[9]

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[3]

References

-

2-Chloro-6-methyl-1,5-naphthyridine. MySkinRecipes. [Link]

-

Fuertes, M. et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

-

Fuertes, M. et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

-

2-Methyl-1,5-naphthyridine | CAS#:7675-32-3. Chemsrc. [Link]

-

Naphthyridine Based Molecular Switches. DiVA portal. [Link]

-

Fuertes, M. et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

-

Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]

-

THE NAPHTHYRIDINES. Wiley. [Link]

- Method for preparing poly-substituted 1, 5-naphthyridine compound.

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

-

Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]

-

1,5-Naphthyridine. PubChem. [Link]

-

Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]

-

1,5-Naphthyridine | C8H6N2 | MD Topology | NMR | X-Ray. ATB. [Link]

-

(PDF) FTIR Spectrum of 2-chloro-6-methyl Pyridine. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 2-Chloro-6-methyl-1,5-naphthyridine [myskinrecipes.com]

- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,5-Naphthyridine | C8H6N2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 9. aaronchem.com [aaronchem.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility Profile of 2-Chloro-6-methyl-1,5-naphthyridine

This guide provides a comprehensive framework for understanding, determining, and applying the solubility data of 2-chloro-6-methyl-1,5-naphthyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility and offers detailed, field-proven experimental protocols for generating reliable solubility data.

Introduction: The Significance of 2-Chloro-6-methyl-1,5-naphthyridine

2-Chloro-6-methyl-1,5-naphthyridine is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The 1,5-naphthyridine core is a recognized privileged structure, appearing in a variety of biologically active molecules.[1][2][3] The chloro and methyl substituents on this scaffold provide key reactive handles for the synthesis of more complex derivatives, making it a valuable intermediate in the development of novel therapeutics, particularly for neurological and cardiovascular disorders.[4][5]

Understanding the solubility of this compound is paramount for its effective use in research and development. Solubility data dictates the choice of appropriate solvents for synthesis, purification, formulation, and biological screening. In drug discovery, poor aqueous solubility can be a major impediment to a compound's bioavailability and therapeutic efficacy. Therefore, a thorough characterization of the solubility profile of 2-chloro-6-methyl-1,5-naphthyridine is a critical first step in its journey from a laboratory reagent to a potential pharmaceutical agent.

Physicochemical Properties and Predicted Solubility Behavior

| Property | Value/Observation | Source |

| Molecular Formula | C₉H₇ClN₂ | [4][6] |

| Molecular Weight | 178.62 g/mol | [4][6] |

| Physical Form | Solid | [6] |

| Purity | ≥95% | [4][6] |

| Storage | 2-8°C, under inert atmosphere | [4][6] |

The structure of 2-chloro-6-methyl-1,5-naphthyridine, with its heterocyclic aromatic rings, suggests a degree of polarity. However, the presence of the chloro and methyl groups, along with the overall carbon framework, introduces significant nonpolar character. This duality implies that the compound is likely to exhibit limited solubility in water and higher solubility in organic solvents. The general principle of "like dissolves like" is a useful starting point for predicting solubility.[7][8] For instance, a related compound, 4-chloro-6-methoxy-2-methyl-1,5-naphthyridine, is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol but has limited aqueous solubility.[9] We can anticipate a similar trend for 2-chloro-6-methyl-1,5-naphthyridine.

Experimental Protocols for Solubility Determination

The following protocols are designed to provide a comprehensive understanding of the solubility of 2-chloro-6-methyl-1,5-naphthyridine.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of common laboratory solvents.

Objective: To qualitatively determine if the compound is soluble, partially soluble, or insoluble in various solvents.

Materials:

-

2-Chloro-6-methyl-1,5-naphthyridine

-

Small test tubes or vials

-

Vortex mixer

-

A range of solvents (e.g., Water, 5% HCl, 5% NaOH, Methanol, Ethanol, Acetone, Dichloromethane, Dimethyl sulfoxide (DMSO), Hexane)

Procedure:

-

Add approximately 1-2 mg of 2-chloro-6-methyl-1,5-naphthyridine to a series of labeled test tubes.

-

To each tube, add 1 mL of a different solvent.

-

Vortex each tube vigorously for 30 seconds.

-

Visually inspect each tube for the presence of undissolved solid.

-

Record the results as "soluble" (no visible solid), "partially soluble" (some solid remains but a significant portion has dissolved), or "insoluble" (no apparent dissolution).

Causality Behind Experimental Choices: The choice of solvents covers a wide range of polarities and includes acidic and basic aqueous solutions to probe for ionizable functional groups.[10][11] This provides a broad initial picture of the compound's solubility characteristics.

Caption: Workflow for Qualitative Solubility Assessment.

Quantitative Solubility Determination: The Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Objective: To quantitatively measure the solubility of 2-chloro-6-methyl-1,5-naphthyridine in a specific solvent.

Materials:

-

2-Chloro-6-methyl-1,5-naphthyridine

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of 2-chloro-6-methyl-1,5-naphthyridine of known concentration in a suitable solvent (e.g., DMSO or methanol) for creating a calibration curve.

-

Generate a calibration curve using the analytical instrument of choice (e.g., HPLC-UV) with a series of known concentrations of the compound.

-

Add an excess amount of solid 2-chloro-6-methyl-1,5-naphthyridine to a vial containing a known volume of the test solvent. Ensure there is undissolved solid present.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant, avoiding any solid particles.

-

Centrifuge the withdrawn sample to ensure all solid material is removed.

-

Dilute the clear supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the calibrated analytical method to determine the concentration of the dissolved compound.

-

Calculate the solubility in mg/mL or mol/L.

Self-Validating System: The use of a calibration curve ensures the accuracy of the concentration measurement. Running duplicate or triplicate samples for each solvent provides statistical validation of the results.

Caption: Workflow for Quantitative Solubility Determination (Shake-Flask Method).

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Qualitative Solubility of 2-Chloro-6-methyl-1,5-naphthyridine

| Solvent | Polarity Index | Observation (at 25°C) |

| Water | 9.0 | Insoluble |

| 5% HCl | - | Partially Soluble |

| 5% NaOH | - | Insoluble |

| Methanol | 6.6 | Soluble |

| Ethanol | 5.2 | Soluble |

| Acetone | 5.1 | Soluble |

| Dichloromethane | 3.4 | Soluble |

| Dimethyl sulfoxide (DMSO) | 7.2 | Very Soluble |

| Hexane | 0.0 | Insoluble |

Note: The observations in this table are predictive and should be replaced with experimental results.

Table 2: Quantitative Solubility of 2-Chloro-6-methyl-1,5-naphthyridine at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Experimental Value | Experimental Value |

| Methanol | Experimental Value | Experimental Value |

| Ethanol | Experimental Value | Experimental Value |

| Dichloromethane | Experimental Value | Experimental Value |

| Dimethyl sulfoxide (DMSO) | Experimental Value | Experimental Value |

Note: This table should be populated with the data obtained from the quantitative solubility experiments.

Interpretation of Results: The data will provide crucial insights into the optimal solvent systems for various applications. For example, high solubility in a volatile organic solvent like dichloromethane would be advantageous for purification by chromatography, while good solubility in DMSO is ideal for preparing stock solutions for biological assays. The limited aqueous solubility would indicate the potential need for formulation strategies to improve bioavailability if the compound is pursued as a drug candidate.

Conclusion

This technical guide provides a robust framework for the systematic determination and analysis of the solubility of 2-chloro-6-methyl-1,5-naphthyridine. By following the detailed protocols and data presentation guidelines, researchers can generate the high-quality, reliable solubility data necessary to advance their research and development efforts with this important chemical entity. The principles and methodologies outlined herein are grounded in established scientific practices and are designed to ensure the integrity and utility of the experimental results.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Sigma-Aldrich. (n.d.). 2-Chloro-6-methyl-1,5-naphthyridine.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- MySkinRecipes. (n.d.). 2-Chloro-6-methyl-1,5-naphthyridine.

- Khan Academy. (n.d.). Solubility of organic compounds [Video].

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- EvitaChem. (n.d.). 4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine.

- Benchchem. (n.d.). 2-Chloro-3-methyl-1,5-naphthyridine.

- DiVA portal. (n.d.). Naphthyridine Based Molecular Switches.

- Fuertes, M., et al. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.

- MDPI. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications.

- Wiley. (n.d.). THE NAPHTHYRIDINES.

- European Journal of Chemistry. (n.d.). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine.

- Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.

- PMC. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.

- Encyclopedia.pub. (n.d.). Fused 1,5-naphthyridines.

- PubChem. (n.d.). 1,5-Naphthyridine.

- Smolecule. (2023, August 15). 2-Methyl-1,5-naphthyridine.

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-6-methyl-1,5-naphthyridine [myskinrecipes.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Chloro-6-methyl-1,5-naphthyridine | 764717-61-5 [sigmaaldrich.com]

- 7. chem.ws [chem.ws]

- 8. Khan Academy [khanacademy.org]

- 9. Buy 4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine (EVT-3422080) | 81935-22-0 [evitachem.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

A Technical Guide to the Spectral Analysis of 2-Chloro-6-methyl-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectral characteristics of 2-Chloro-6-methyl-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of direct experimental spectra in publicly available literature, this document leverages established spectroscopic principles and data from analogous structures to offer an in-depth predictive interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, field-proven experimental protocols for acquiring these spectra are also presented, ensuring this guide serves as a robust resource for researchers working with this and similar molecular scaffolds.

Introduction

The 1,5-naphthyridine core is a significant pharmacophore, and its derivatives are known to possess a wide range of biological activities. The specific compound, 2-Chloro-6-methyl-1,5-naphthyridine (C₉H₇ClN₂), is a valuable intermediate in the synthesis of more complex molecules for drug discovery and materials science applications. A thorough understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development phases. This guide is designed to bridge the current gap in available spectral data by providing a detailed, predictive analysis grounded in the established principles of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of each nucleus. For 2-Chloro-6-methyl-1,5-naphthyridine, both ¹H and ¹³C NMR are indispensable for confirming its substitution pattern and electronic properties.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-Chloro-6-methyl-1,5-naphthyridine is predicted to exhibit signals corresponding to the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent, as well as the electron-donating nature of the methyl group. By analyzing the known spectrum of the parent compound, 2-methyl-1,5-naphthyridine, we can predict the shifts for the target molecule.

The introduction of a chlorine atom at the C2 position will deshield the adjacent protons, causing a downfield shift in their resonance frequencies. The protons on the other ring will be less affected.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Chloro-6-methyl-1,5-naphthyridine

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H3 | 7.50 - 7.70 | d | 8.0 - 9.0 | Adjacent to the electron-withdrawing chlorine atom. |

| H4 | 8.10 - 8.30 | d | 8.0 - 9.0 | deshielded by the adjacent nitrogen (N5). |

| H7 | 7.30 - 7.50 | d | 8.0 - 9.0 | Ortho to the methyl group. |

| H8 | 8.60 - 8.80 | d | 8.0 - 9.0 | deshielded by the adjacent nitrogen (N1) and peri to N5. |

| CH₃ | 2.50 - 2.70 | s | - | Typical chemical shift for a methyl group on an aromatic ring. |

Note: Predicted values are based on analogous compounds and substituent effects. Actual values may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon atoms directly attached to the nitrogen and chlorine atoms are expected to be the most deshielded. Based on data for 2-methyl-1,5-naphthyridine, where the C2 carbon appears at approximately 160.1 ppm, the introduction of a chlorine atom at this position will further shift this signal downfield.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-6-methyl-1,5-naphthyridine

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 160 - 165 | Attached to both nitrogen and chlorine, highly deshielded. |

| C3 | 122 - 126 | Aromatic CH. |

| C4 | 135 - 140 | Aromatic CH, adjacent to nitrogen. |

| C4a | 145 - 150 | Quaternary carbon at the ring junction. |

| C6 | 158 - 162 | Attached to the methyl group and adjacent to nitrogen. |

| C7 | 120 - 124 | Aromatic CH. |

| C8 | 150 - 155 | Aromatic CH, adjacent to nitrogen. |

| C8a | 148 - 152 | Quaternary carbon at the ring junction. |

| CH₃ | 20 - 25 | Methyl group carbon. |

Note: Predicted values are based on analogous compounds and established substituent effects.

Experimental Protocol: NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2-Chloro-6-methyl-1,5-naphthyridine.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.[2]

-

Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm.[4]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum, typically with proton decoupling.

-

For unambiguous assignments, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

-

Diagram 1: NMR Experimental Workflow

Caption: Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of 2-Chloro-6-methyl-1,5-naphthyridine is predicted based on the known spectral features of 2-chloro-6-methyl pyridine and general correlations for aromatic and heterocyclic compounds.[5]

Table 3: Predicted IR Absorption Frequencies for 2-Chloro-6-methyl-1,5-naphthyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3100 - 3000 | Medium-Weak | C-H stretching (aromatic) | Characteristic for sp² C-H bonds. |

| 2980 - 2850 | Medium-Weak | C-H stretching (methyl) | Characteristic for sp³ C-H bonds. |

| 1600 - 1550 | Strong | C=C and C=N stretching | Typical for aromatic and heteroaromatic ring systems. |

| 1480 - 1420 | Medium | C-H bending (methyl) | In-plane bending of the methyl group.[6] |

| 1100 - 1000 | Medium-Strong | C-Cl stretching | Characteristic for aryl chlorides. |

| 900 - 675 | Strong | C-H out-of-plane bending | Dependent on the substitution pattern of the aromatic rings. |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)